molecular formula C9H10N2 B13948594 Cinnamamidine

Cinnamamidine

Cat. No.: B13948594
M. Wt: 146.19 g/mol
InChI Key: GDYXPZCCNRBQNS-UHFFFAOYSA-N
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Description

Cinnamamidine is an organic compound derived from cinnamic acid, characterized by the presence of an amidine functional group. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamamidine can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or amines under specific conditions. For instance, the reaction of methyl cinnamate with phenylethylamine in the presence of a catalyst like Lipozyme® TL IM under continuous-flow microreactors has been reported to yield this compound derivatives efficiently . The reaction parameters, such as substrate molar ratio, temperature, and reaction time, are optimized to achieve maximum conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous-flow technology, which allows for better control over reaction conditions and higher yields. This method is advantageous due to its short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Chemical Reactions Analysis

Types of Reactions

Cinnamamidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Cinnamamidine can be compared with other similar compounds, such as cinnamamide and cinnamic acid derivatives. While cinnamamide and cinnamic acid derivatives also exhibit biological activities, this compound is unique due to the presence of the amidine group, which can enhance its binding affinity to specific molecular targets and improve its biological activity .

List of Similar Compounds

  • Cinnamamide
  • Cinnamic acid
  • Cinnamoyl chloride
  • Cinnamyl alcohol

This compound stands out due to its unique chemical structure and diverse applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

3-phenylprop-2-enimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYXPZCCNRBQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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